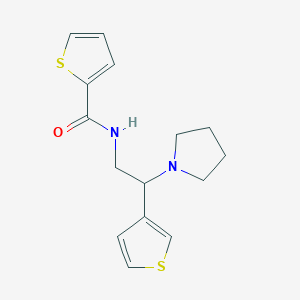

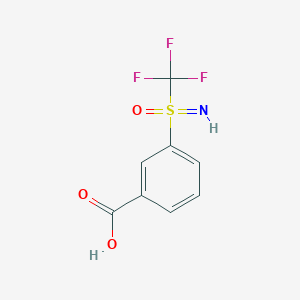

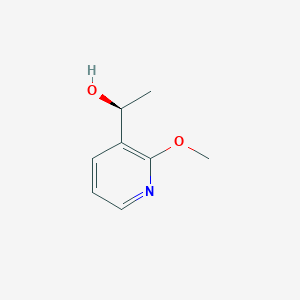

![molecular formula C19H18N2O4 B2528989 methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-59-5](/img/structure/B2528989.png)

methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, methyl 2-methyl-4-oxo-3-phenyl-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate, is a complex molecule that falls within the category of oxadiazocine derivatives. These compounds are of significant interest due to their potential biological activities and their unique chemical structures which often include multiple heterocyclic rings.

Synthesis Analysis

The synthesis of related oxadiazocine derivatives has been explored in several studies. For instance, N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were synthesized through a three-component reaction involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea, with NaHSO4 as a catalyst . Similarly, N-Aryl- and N,N-diethyl-2-methyl-3-phenyl-4-sulfanylidene-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides were prepared by reacting N-aryl- and N,N-diethyl-3-oxobutanamides with salicylaldehyde and N-phenylthiourea in the presence of sodium hydrogen sulfate . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxadiazocine derivatives is characterized by the presence of a 1,3,5-oxadiazocine ring fused to a benzene ring. The structure determination is typically carried out using spectroscopic methods such as IR and 1H NMR, and in some cases, confirmed by X-ray analysis . Theoretical calculations and spectral characteristics are crucial for understanding the stability and tautomerism of these compounds .

Chemical Reactions Analysis

Oxadiazocine derivatives exhibit a variety of chemical reactions due to their multiple reactive sites. For example, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can lead to the formation of oxadiazole derivatives . The Biginelli reaction has also been employed to synthesize substituted oxadiazocines, which can undergo ring opening in certain solvents . These reactions highlight the reactivity and potential for further functionalization of the oxadiazocine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazocine derivatives, such as acid/base stability, are influenced by their heterocyclic structure. Compounds like 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole demonstrate pronounced acid/base stability, which is an important consideration for their potential biological applications . The spectral characteristics of these compounds provide insights into their electronic structure and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods : A study by Gein et al. (2017) describes the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides using three-component reactions of N-aryl-3-oxobutanamides with salicylaldehyde and urea, indicating the compound's potential for chemical synthesis applications (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Chemical Structure Analysis : The compound's structure was determined using IR and 1H NMR spectroscopy and X-ray analysis, highlighting its relevance in structural chemistry and materials science (Gein et al., 2017).

Biomedical Applications

Anticancer Activity : Ibrahim et al. (2017) report the synthesis of an oxygen-bridged adduct of this compound and its evaluation for anticancer activity against the MCF-7 human breast cell line, suggesting its potential in cancer research and drug development (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017).

Antibacterial Properties : Kakanejadifard et al. (2013) synthesized Schiff base compounds containing 1,2,5-oxadiazol moieties, including a derivative of this compound, and evaluated their antibacterial activities against Staphylococcus aureus and Bacillus cereus, highlighting its potential use in antimicrobial research (Kakanejadifard, Azarbani, Zabardasti, Kakanejadifard, Ghasemian, Esna-ashari, Omidi, Shirali, & Rafieefar, 2013).

Other Applications

- Optoelectronic Properties : Wang et al. (2006) investigated the synthesis of 2,5-diphenyl-1,3,4-oxadiazole derivatives, a class to which the compound belongs, and explored their redox, structural, and optoelectronic properties. This indicates potential applications in material science, particularly in developing novel electronic and photonic materials (Wang, Pålsson, Batsanov, & Bryce, 2006).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 9-methyl-11-oxo-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-19-11-15(20-18(23)21(19)13-6-4-3-5-7-13)14-10-12(17(22)24-2)8-9-16(14)25-19/h3-10,15H,11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIGTBFDLDAFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

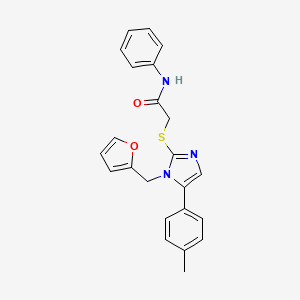

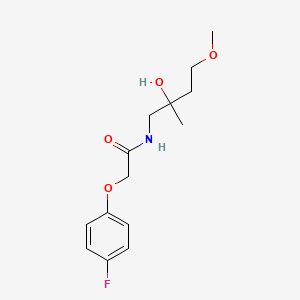

![2-[(4-fluorophenyl)sulfanyl]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2528910.png)

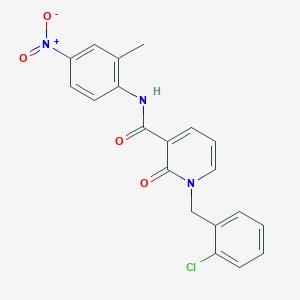

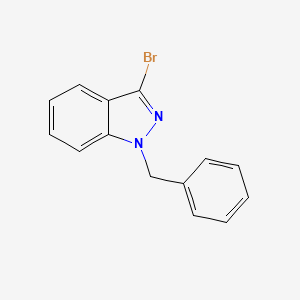

![N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2528915.png)

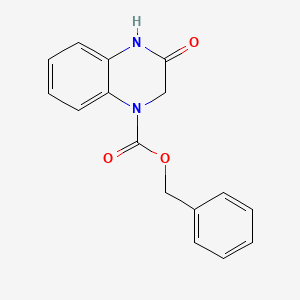

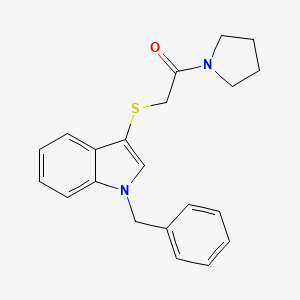

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2528926.png)

![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2528928.png)